Benzoic acid, 5-fluoropentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-fluoropentyl ester is an organic compound with the molecular formula C12H15FO2 It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 5-fluoropentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic acid, 5-fluoropentyl ester can be synthesized through the esterification reaction of benzoic acid with 5-fluoropentanol. The reaction typically involves heating benzoic acid and 5-fluoropentanol in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Industrial Production Methods: In industrial settings, the esterification process can be carried out in a continuous flow microwave reactor, which allows for precise control of reaction parameters and improved efficiency . The use of microwave irradiation can significantly reduce reaction times and increase yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 5-fluoropentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 5-fluoropentanol in the presence of a strong acid or base.
Oxidation: The ester can undergo oxidation reactions, particularly at the fluoropentyl group, leading to the formation of various oxidized products.
Substitution: The fluorine atom in the 5-fluoropentyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Benzoic acid and 5-fluoropentanol.
Oxidation: Various oxidized derivatives of the fluoropentyl group.
Substitution: Substituted derivatives of the ester.
Scientific Research Applications
Benzoic acid, 5-fluoropentyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The ester is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 5-fluoropentyl ester involves its interaction with biological targets, leading to various effects. The ester can permeate cell membranes and undergo hydrolysis to release benzoic acid and 5-fluoropentanol. Benzoic acid is known to inhibit the growth of microorganisms by disrupting their metabolic processes . The fluoropentyl group may enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and cellular targets.
Comparison with Similar Compounds
Benzoic acid esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, share similar chemical properties but differ in their biological activities and applications.
Fluorinated esters: Compounds like 5-fluoropentyl acetate and 5-fluoropentyl propionate have similar structures but may exhibit different reactivity and biological effects due to variations in the ester group.
Uniqueness: Benzoic acid, 5-fluoropentyl ester is unique due to the presence of both the benzoic acid moiety and the fluoropentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
583-16-4 |
---|---|
Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
5-fluoropentyl benzoate |
InChI |
InChI=1S/C12H15FO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
VBUBHKGSNQYAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.